(E)-乙基 4-(2-(5-苯亚甲基-4-氧代-2-硫代噻唑烷-3-基)乙酰氨基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

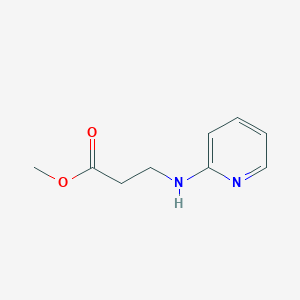

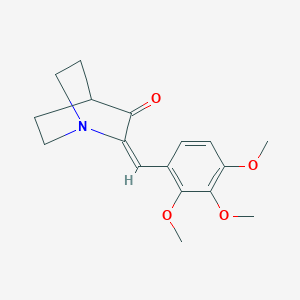

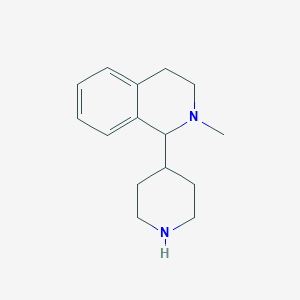

“(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate” is a compound that is related to the class of rhodanine-3-acetic acid derivatives . These compounds are known for their versatile effects and many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .

Synthesis Analysis

The synthesis of these types of compounds, such as “(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate”, is typically achieved through the Knoevenagel condensation reaction . The yields from this reaction are generally good, ranging from 54% to 71% .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered heterocyclic substituent . For some derivatives, the electron cloud extends over the entire ring, while for others, it is only on the nitrogen atom and neighboring carbon atoms .Chemical Reactions Analysis

These compounds show high thermal stability, demonstrated above 240 °C . They are characterized by one absorption and emission peak .Physical And Chemical Properties Analysis

The physical form of these compounds is solid . They have a molecular weight of 341.41 .科学研究应用

Fluorescent Probes for Bioimaging

This compound is part of a class of rhodanine-3-acetic acid derivatives that are being explored as fluorescent probes . These compounds can be used for bioimaging due to their ability to fluoresce under certain conditions. This application is particularly valuable in biological and medical research, where it can help in visualizing the location of specific cells or molecules within complex biological systems.

Aldose Reductase Inhibitors

Aldose reductase is an enzyme involved in the development of various diabetic complications. The compound has been tested for its potential as an aldose reductase inhibitor . By inhibiting this enzyme, it could be used to prevent or treat complications arising from diabetes, such as cataracts and neuropathy.

Antimicrobial Activity

The antibacterial and antifungal properties of this compound make it a candidate for developing new antimicrobial agents . With antibiotic resistance on the rise, the discovery of new substances that can combat pathogenic microorganisms is of utmost importance.

Anticancer Activity

Compounds with a thiazolidinone core, like our compound of interest, have shown promise in anticancer studies . They can induce apoptosis in cancer cells and may inhibit cancer cell proliferation. This application is crucial in the ongoing search for more effective cancer treatments.

Nonlinear Optical Properties

A derivative of this compound has been studied for its nonlinear optical properties, which are essential for applications like optical computing and all-optical switching . These properties are due to the compound’s ability to interact with light in a non-linear manner, making it useful in advanced optical technologies.

Electro-Optical Applications

The growth of bulk size crystals of derivatives of this compound has been reported for potential electro-optical applications . These applications include modulating light based on an electric field, which is key in devices like liquid crystal displays and other optoelectronic devices.

属性

IUPAC Name |

ethyl 4-[[2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S2/c1-2-27-20(26)15-8-10-16(11-9-15)22-18(24)13-23-19(25)17(29-21(23)28)12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,22,24)/b17-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZLYEMYBFHYLO-SFQUDFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-5-methyltetraazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B381873.png)

![Pyridine, 2-[2-[(Z)-2-(aminocarbonothioyl)hydrazono]cyclohexyl]-](/img/structure/B381879.png)

![2-({[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B381880.png)

![2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381884.png)

![2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381886.png)

![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)